(±)19(20)-Epoxydocosapentaenoic acid, commonly referred to as (±)19(20)-EpDPA, is a bioactive lipid metabolite derived from docosahexaenoic acid, which is a prominent omega-3 fatty acid found in fish oils. This compound is recognized for its potential neuroprotective properties and role in various biological processes, including inflammation modulation and cellular signaling. The compound is classified under the category of epoxides, which are cyclic ethers with a three-membered ring structure that exhibit unique reactivity due to the strain in the ring.
(±)19(20)-EpDPA is synthesized from docosahexaenoic acid through enzymatic oxidation processes involving cytochrome P450 enzymes. It is classified as an oxylipin, a group of bioactive lipids derived from the oxidation of polyunsaturated fatty acids. These compounds play significant roles in physiological and pathological processes, including inflammation and neurogenesis.
The synthesis of (±)19(20)-EpDPA can be achieved through various methods:
The enzymatic approach typically involves:
The molecular structure of (±)19(20)-EpDPA features a three-membered epoxide ring at the 19 and 20 positions of the docosahexaenoic acid backbone. Its chemical formula is , and it has a molecular weight of approximately 350.5 g/mol.
(±)19(20)-EpDPA participates in various biochemical reactions:
The reactivity of (±)19(20)-EpDPA is attributed to the strained epoxide ring, making it susceptible to nucleophilic attack, leading to the formation of diols or other derivatives depending on the reaction conditions.
The mechanism by which (±)19(20)-EpDPA exerts its biological effects involves several key processes:
(±)19(20)-EpDPA has several important applications in scientific research:
(±)19(20)-EpDPA (19,20-epoxydocosapentaenoic acid) is a cytochrome P450-derived epoxide metabolite of docosahexaenoic acid (DHA; 22:6n-3). Its structure features an epoxide ring at the terminal ω-3 double bond (C19-C20) of the DHA backbone, distinguishing it from internal epoxide isomers like 16,17-EpDPE and 13,14-EpDPE. This ω-3 epoxidation generates a highly strained oxirane ring that influences molecular conformation and receptor binding affinity. The compound’s systematic name is 19(20)-epoxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid, with molecular formula C₂₂H₃₂O₃ and average molecular weight 344.4877 g/mol [5]. The presence of five cis double bonds alongside the terminal epoxide contributes to its structural flexibility and bioactivity in inflammation resolution pathways [3].
Table 1: Structural Features of Key DHA Epoxides
Epoxide Isomer | Epoxide Position | Double Bond Configuration | Bioactive Properties |
---|---|---|---|
19(20)-EpDPE | ω-3 terminal | 4Z,7Z,10Z,13Z,16Z | Hepatic fibrosis suppression |
16(17)-EpDPE | Internal | 4Z,7Z,10Z,13Z,19Z | Angiogenesis modulation |
13(14)-EpDPE | Internal | 4Z,7Z,10Z,16Z,19Z | Vasoregulatory effects |
10(11)-EpDPE | Internal | 4Z,7Z,13Z,16Z,19Z | Neuroprotection |
Cytochrome P450 epoxygenases produce 19(20)-EpDPE predominantly as racemic mixtures (±) due to non-enantioselective epoxidation. Chiral analysis reveals the existence of R,S and S,R enantiomers at the epoxide ring, contrasting with the stereospecific synthesis of specialized pro-resolving mediators (SPMs) like resolvins [4]. The absence of chiral centers in non-enzymatic oxidation products further distinguishes them from CYP-derived epoxides. This racemic nature complicates biological activity assessments, as enantiomers may exhibit distinct receptor binding affinities—particularly for G-protein coupled receptors like GPR120 [3]. Nuclear magnetic resonance (NMR) studies show that the epoxide ring’s strain alters bond angles at C18-C19-C20, creating a bent conformation that facilitates membrane receptor interactions [5].
The ω-3 epoxidation of DHA to 19(20)-EpDPE is primarily catalyzed by CYP4F18 in murine models, with enzymatic kinetics showing a Vₘₐₓ of 4.8 ± 0.3 nmol/min/nmol P450 and Kₘ of 18 ± 3 μM [2] [3]. CYP4F18 exhibits regiospecificity for the terminal double bond, attributable to its substrate-binding pocket geometry that positions DHA’s ω-3 end near the heme iron-oxo complex. Fat-1 transgenic mice (constitutively producing n-3 PUFAs) show 2.7-fold higher hepatic 19(20)-EpDPE levels than wild-type counterparts under high-fat diet conditions, confirming enzymatic in vivo production [3]. Alternative CYP isoforms like CYP2C and CYP2J may contribute to minor epoxide formation but lack the ω-3 regiospecificity of CYP4F18.
Enzymatic epoxidation yields structurally defined (±)19(20)-EpDPE with minimal byproducts, whereas non-enzymatic oxidation generates complex mixtures:
Table 2: Biosynthesis Pathways of 19(20)-EpDPA
Parameter | Enzymatic Pathway (CYP4F18) | Non-Enzymatic Oxidation |
---|---|---|
Primary Product | 19(20)-EpDPE (>85%) | 16 positional isomers |
Stereochemistry | Racemic (±) | Racemic (random) |
Reaction Rate | 12.4 min⁻¹ | 0.25 min⁻¹ |
Byproducts | <15% other epoxides | Hydroperoxides, diols |
Tissue Prevalence | Liver > plasma > brain | Uniform across tissues |
Ultra-performance LC-MS/MS with C18 reverse-phase columns (e.g., ZORBAX Eclipse Plus, 150 mm × 2.1 mm, 1.8 μm) enables baseline separation of (±)19(20)-EpDPA from other DHA epoxides. Optimal mobile phase conditions include:
Accurate quantification faces three major challenges:
Table 3: Analytical Parameters for 19(20)-EpDPA Quantification
Parameter | Optimal Conditions | Impact on Accuracy |
---|---|---|
Column Type | C18, 1.8 μm, 150 mm | Rs >1.8 for epoxide isomers |
LLOQ | 0.05 pg (derivatized); 25 pg (underivatized) | Detects physiological levels |
Internal Standard | ¹³C-19(20)-EpDPA or d₄-12,13-DiHOME | Corrects extraction losses (78-92%) |
sEH Inhibition | 1 mM TPPU in collection tubes | Prevents >90% epoxide hydrolysis |
Linear Range | 0.05–5000 pg | Accommodates 10⁵-fold concentration variation |
Comprehensive Compound Listing
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1